2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole
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Overview
Description
2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole is a complex organic compound with a unique structure that combines a pyrazole ring, a benzo[d]thiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common reagents used in these reactions include trifluoromethoxybenzoic acid, thionyl chloride, and piperazine. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-pyrazol-3-yl)(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Lacks the trifluoromethoxy group, which may affect its properties.
(1-methyl-1H-pyrazol-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Contains a methoxy group instead of a trifluoromethoxy group, leading to different chemical and biological properties.
Uniqueness
The presence of the trifluoromethoxy group in 2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1-methylpyrazol-3-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S/c1-23-5-4-13(22-23)15(26)24-6-8-25(9-7-24)16-21-12-3-2-11(10-14(12)28-16)27-17(18,19)20/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONCQKKWEHNRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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